![molecular formula C21H25FeN3O3-6 B14463843 N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron is a complex organometallic compound It features a unique structure that combines an iron center with a cyclopentadienyl ligand and a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron typically involves the following steps:
Formation of the Cyclopentadienyl Ligand: Cyclopenta-1,3-diene is synthesized through the dimerization of acetylene in the presence of a catalyst.
Coordination to Iron: The cyclopentadienyl ligand is then coordinated to an iron center, usually through a reaction with iron pentacarbonyl or ferrocene.
Attachment of the Butanamide Moiety: The butanamide moiety is introduced through a series of condensation reactions involving the appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligand or the butanamide moiety is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Various ligands such as phosphines, amines, and carboxylates.
Major Products Formed
Oxidation: Formation of iron(III) complexes.
Reduction: Formation of iron(0) or iron(II) complexes.
Substitution: Formation of new organometallic complexes with different ligands.
Applications De Recherche Scientifique
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron has several scientific research applications:
Catalysis: Used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: Studied for its interactions with biological molecules and potential as a bioinorganic model compound.
Mécanisme D'action
The mechanism of action of N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron involves its ability to coordinate to various substrates and facilitate chemical transformations. The iron center acts as a Lewis acid, activating substrates for nucleophilic attack. The cyclopentadienyl ligand stabilizes the iron center and enhances its reactivity. Molecular targets include enzymes and other proteins, where the compound can inhibit or modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: An organometallic compound with a similar cyclopentadienyl-iron structure but lacking the butanamide moiety.
Iron Pentacarbonyl: A simpler iron complex used in various catalytic applications.
Cyclopentadienyl Iron Dicarbonyl Dimer: Another iron complex with cyclopentadienyl ligands, used in catalysis and materials science.
Uniqueness
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron is unique due to its combination of a cyclopentadienyl ligand and a butanamide moiety, which imparts distinct reactivity and potential applications. The presence of the butanamide moiety allows for additional interactions with biological molecules, making it a promising candidate for medicinal chemistry research.
Propriétés
Formule moléculaire |
C21H25FeN3O3-6 |
|---|---|
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C16H24N3O3.C5H.Fe/c17-14(20)10-12-19-16(22)9-4-11-18-15(21)8-3-7-13-5-1-2-6-13;1-2-4-5-3-1;/h1-2,5-6H,3-4,7-12H2,(H2,17,20)(H,18,21)(H,19,22);1H;/q-1;-5; |
Clé InChI |
OJCOQXHQDMGYTK-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1[C-]=[C-][C-]=[C-]1.C1=C[C-](C=C1)CCCC(=O)NCCCC(=O)NCCC(=O)N.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


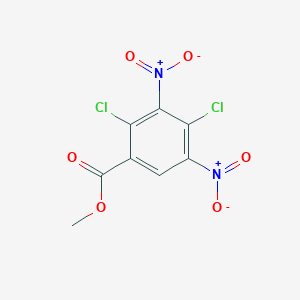

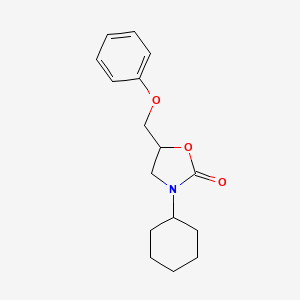
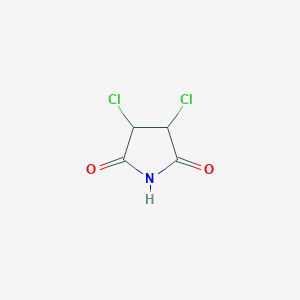
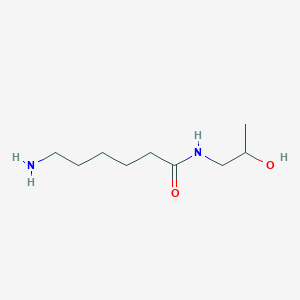
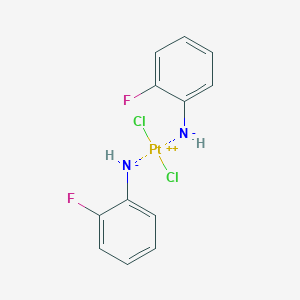



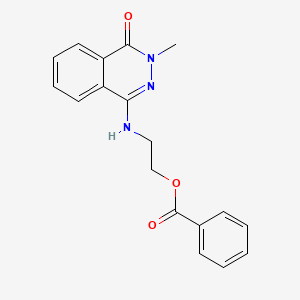
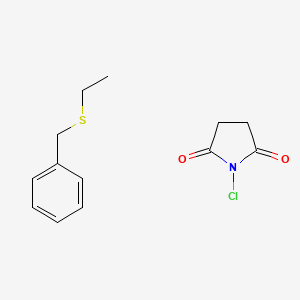
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)


